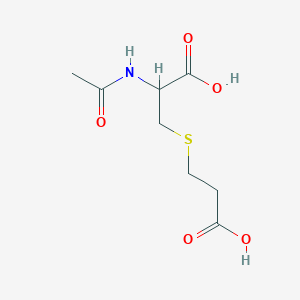

S-(2-Carboxyethyl)-N-acetylcysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO5S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

CLQPFBSYILTXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Definitional Aspects: S 2 Carboxyethyl N Acetylcysteine As a Mercapturic Acid Metabolite

S-(2-Carboxyethyl)-N-acetylcysteine is classified as a mercapturic acid. Mercapturic acids are the final products of a major detoxification pathway in the body that processes harmful electrophilic compounds. tandfonline.com This pathway, known as the mercapturic acid pathway, involves the conjugation of the xenobiotic with glutathione (B108866), followed by a series of enzymatic modifications that ultimately lead to the formation of a water-soluble mercapturic acid that can be readily excreted in urine or bile. tandfonline.comarxiv.org

The formation of this compound is a multi-step process that begins with the reaction of an electrophilic compound, such as an acrylate (B77674) ester, with glutathione. This initial conjugation is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate then undergoes sequential removal of glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltranspeptidase and dipeptidases, respectively, to yield S-(2-carboxyethyl)-L-cysteine. The final step is the N-acetylation of the cysteine moiety by cysteine S-conjugate N-acetyltransferase, which produces this compound.

| Property | Value |

| Molecular Formula | C8H13NO5S |

| Average Mass | 235.254 Da |

| Monoisotopic Mass | 235.051444 Da |

| IUPAC Name | (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |

| ChemSpider ID | 97174 |

| PubChem CID | 108073 |

| Data sourced from ChemSpider and PubChem chemspider.comnih.gov |

Foundational Significance in Xenobiotic Biotransformation and Endogenous Metabolism

The primary significance of S-(2-Carboxyethyl)-N-acetylcysteine lies in its role as an end-product of xenobiotic biotransformation. mhmedical.com Biotransformation is the process by which the body chemically modifies foreign compounds (xenobiotics) to facilitate their elimination. mhmedical.com this compound is a key metabolite in the detoxification of acrylates, a class of chemicals used in the manufacturing of plastics and adhesives. By conjugating with these reactive compounds, the mercapturic acid pathway effectively neutralizes their electrophilic nature, preventing them from forming harmful adducts with DNA and proteins.

The formation of this compound is also intrinsically linked to endogenous metabolism, particularly the metabolism of glutathione (B108866). arxiv.org Glutathione is a critical antioxidant and plays a central role in protecting cells from oxidative damage. nih.govnih.gov The conjugation of xenobiotics with glutathione represents a significant utilization of this protective molecule. arxiv.org Therefore, the levels of mercapturic acid metabolites like this compound can serve as an indirect indicator of the body's exposure to certain xenobiotics and the status of its glutathione-dependent detoxification systems.

Academic Research Trajectories and Current Inquiry Landscape

The Glutathione (B108866) Conjugation Pathway as a Precursor System

The journey to forming this compound often begins with the glutathione conjugation pathway, a critical detoxification mechanism in the body. hyphadiscovery.com This pathway is essential for neutralizing a wide array of harmful substances.

Conjugation of Electrophiles with Glutathione

The initial and crucial step in this pathway involves the reaction of electrophilic compounds with glutathione (GSH). hyphadiscovery.com Electrophiles are reactive molecules that are attracted to electron-rich centers in other molecules. Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), contains a sulfhydryl (-SH) group that acts as a potent nucleophile. This allows it to readily react with and neutralize electrophilic xenobiotics, which can be foreign chemicals or their reactive metabolites formed within the body. hyphadiscovery.com This conjugation is often facilitated by a family of enzymes known as glutathione S-transferases (GSTs), although it can also occur non-enzymatically. hyphadiscovery.comresearchgate.net The resulting product is a glutathione conjugate, a more water-soluble and less toxic molecule that can be more easily eliminated from the body.

Subsequent Processing to N-Acetylcysteine Conjugates

Following the initial conjugation with glutathione, the resulting glutathione conjugate undergoes a series of enzymatic modifications to ultimately form an N-acetylcysteine conjugate, also known as a mercapturic acid. hyphadiscovery.comresearchgate.net This multi-step process begins with the sequential removal of the glutamate and glycine residues from the glutathione moiety. The final step involves the acetylation of the remaining cysteine conjugate, a reaction catalyzed by N-acetyltransferase enzymes. This series of reactions transforms the initial glutathione adduct into a more readily excretable N-acetylcysteine conjugate. hyphadiscovery.com

Environmental and Endogenous Precursors of this compound

The formation of this compound is not limited to general detoxification pathways but is also specifically linked to exposure to certain environmental chemicals and the metabolism of endogenous compounds.

Formation from Acrylamide (B121943) and Related Adducts

A significant environmental precursor to this compound is acrylamide. healthmatters.ionih.gov Acrylamide is a chemical compound that can form in certain starchy foods during high-temperature cooking processes like frying, roasting, and baking. researchgate.netsemanticscholar.org It is also used in various industrial applications. healthmatters.io In the body, acrylamide is metabolized, in part, through conjugation with glutathione. healthmatters.io This leads to the formation of N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA), a major metabolite of acrylamide found in urine. researchgate.netnih.gov Further metabolic processes can then lead to the formation of this compound. Exposure to acrylamide results in the formation of adducts with cysteine residues in hemoglobin, which upon hydrolysis, yield S-(2-carboxyethyl)cysteine. nih.gov

Biogenesis from Methacrylyl-CoA and Analogous Compounds

Endogenous metabolic pathways also contribute to the formation of this compound. One such pathway involves the metabolism of valine, an essential amino acid. During the breakdown of valine, an intermediate compound called methacrylyl-CoA is formed. This reactive intermediate can then undergo conjugation and further processing, leading to the endogenous production of this compound.

Research Methodologies for Synthetic Preparation of S-(2-Carboxyethyl)-L-cysteine and Oxidized Forms

To study the biological effects and properties of S-(2-Carboxyethyl)-L-cysteine, researchers have developed methods for its chemical synthesis. A common approach involves the reaction of L-cysteine with acrylic acid. nih.gov This reaction, known as a Michael addition, results in the formation of S-(2-Carboxyethyl)-L-cysteine. semanticscholar.orgnih.gov Furthermore, oxidized forms of this compound, such as S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167), can be synthesized by treating S-(2-Carboxyethyl)-L-cysteine with an oxidizing agent like hydrogen peroxide. nih.gov These synthetic methods provide pure compounds for various research applications, including structural and functional studies. nih.gov

| Precursor/Reactant | Resulting Compound/Adduct | Pathway/Process |

| Electrophiles | Glutathione Conjugates | Glutathione Conjugation |

| Glutathione Conjugates | N-Acetylcysteine Conjugates | Mercapturic Acid Pathway |

| Acrylamide | N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA) | Detoxification/Metabolism |

| Methacrylyl-CoA | This compound | Valine Metabolism |

| L-cysteine and acrylic acid | S-(2-Carboxyethyl)-L-cysteine | Chemical Synthesis (Michael Addition) |

| S-(2-Carboxyethyl)-L-cysteine and Hydrogen Peroxide | S-(2-carboxyethyl)-l-cysteine sulfoxide | Chemical Synthesis (Oxidation) |

In Vivo Biotransformation and Excretion Kinetics

This compound is recognized as a mercapturic acid, which represents a final excretory product of the mercapturic acid pathway. This pathway is a major route for the biotransformation and detoxification of a wide range of electrophilic compounds, including environmental or dietary agents like acrylamide and acrylonitrile (B1666552). nih.gov

The formation process begins with the conjugation of the parent electrophilic compound with glutathione, a critical intracellular antioxidant. This initial reaction is often spontaneous or catalyzed by glutathione S-transferases. The resulting glutathione conjugate is then subjected to sequential enzymatic cleavage. First, a glutamyl residue is removed, followed by a glycinyl residue, yielding a cysteine conjugate. The final step in the biotransformation cascade is the N-acetylation of this cysteine conjugate in the kidney and liver, which produces the more water-soluble and readily excretable mercapturic acid, this compound. This product is then primarily eliminated from the body via urine.

While the general pathway is well-established, specific pharmacokinetic data such as the half-life and clearance rates for this compound are not extensively detailed in the available literature.

Interconnections with Sulfur Amino Acid Metabolism (Cysteine and Glutathione Cycles)

The metabolic fate of this compound is intrinsically linked to the broader cycles of sulfur-containing amino acids, particularly those of cysteine and glutathione. The N-acetylcysteine (NAC) component of the molecule is a key modulator of these pathways.

NAC is a well-established precursor for the amino acid L-cysteine, which is a rate-limiting component for the synthesis of glutathione. hmdb.caresearchgate.net The administration of NAC has been demonstrated to increase intracellular glutathione levels and replenish stores following depletion. nih.gov It achieves this by providing the necessary cysteine substrate for the glutathione synthetase enzyme system. This replenishment enhances the body's capacity to neutralize reactive oxygen species and detoxify xenobiotics. nih.govnih.gov

Furthermore, research shows that NAC can stimulate key cytosolic enzymes involved in glutathione metabolism and cellular protection. nih.gov A more recently elucidated mechanism involves the conversion of NAC-derived cysteine into hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species. researchgate.netnih.gov This process, occurring predominantly within the mitochondria, represents another significant antioxidant pathway. nih.gov The generation of these reactive sulfur species contributes to the cytoprotective effects historically attributed solely to NAC's role as a glutathione precursor. researchgate.netvub.be

| Metabolic Influence of the N-acetylcysteine Moiety | Observed Effect | Key Enzymes/Pathways Involved | Reference |

|---|---|---|---|

| Glutathione Replenishment | Increases intracellular glutathione (GSH) levels. | Provides cysteine, the rate-limiting substrate for GSH synthesis. | hmdb.canih.gov |

| Enzyme Stimulation | Stimulates cytosolic enzymes involved in NADP reduction and glutathione reduction. | Glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, GSSG-reductase. | nih.gov |

| Hydrogen Sulfide (H₂S) Production | Triggers intracellular production of H₂S and sulfane sulfur. | Cysteine desulfuration, Sulfide:quinone oxidoreductase (SQR). | researchgate.netnih.gov |

Identification and Characterization of Downstream Metabolites

This compound is itself considered a terminal metabolite designed for excretion. However, in the metabolic milieu from which it arises, other related compounds are also formed and can be identified. The specific profile of these metabolites can vary depending on the initial compound that entered the detoxification pathway.

For instance, the precursor S-(2-carboxyethyl)-L-cysteine can undergo oxidation to form S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO). nih.gov In the context of acrylamide exposure, a major urinary metabolite identified alongside carboxyethyl derivatives is N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), which retains the amide group from the parent acrylamide molecule. nih.gov The presence and relative abundance of these different metabolites provide a more complete picture of the biotransformation processes.

| Metabolite | Relationship to this compound | Metabolic Context | Reference |

|---|---|---|---|

| S-(2-carboxyethyl)-L-cysteine (β-CEC) | Direct precursor (pre-acetylation). | Formed after the glutathione conjugate of an electrophile is cleaved. | nih.gov |

| S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO) | Oxidized form of the precursor. | Can be formed from the oxidation of β-CEC. | nih.gov |

| N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) | Structurally related metabolite. | A major urinary metabolite from acrylamide exposure, formed via the same mercapturic acid pathway. | nih.gov |

Elucidation of Molecular and Cellular Mechanisms Mediated by S 2 Carboxyethyl N Acetylcysteine

Regulation of Cellular Redox State and Oxidative Stress Responses

The balance between reactive oxygen species (ROS) and antioxidants is crucial for normal cellular function. nih.gov An imbalance leading to excessive ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov S-(2-Carboxyethyl)-N-acetylcysteine, akin to NAC, is believed to play a significant role in modulating the cellular redox state and bolstering defenses against oxidative stress. nih.gov

N-acetylcysteine has demonstrated the ability to directly scavenge certain free radicals. huji.ac.il While it reacts slowly with superoxide (B77818) and hydrogen peroxide, it shows efficacy against hydroxyl radicals (•OH) and nitrogen dioxide (NO2). huji.ac.ilnih.gov The thiol group within the NAC molecule is central to this activity, as it can reduce disulfide bonds in proteins, thereby restoring their function and mitigating oxidative damage. huji.ac.ilresearchgate.net For instance, studies have shown that N-acetylcysteine amide (NACA), a derivative of NAC, possesses a greater capacity for scavenging 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radicals compared to NAC itself. nih.gov

It is important to note that the direct scavenging activity of NAC is considered significant primarily in conditions where there is a substantial depletion of endogenous cysteine and glutathione (B108866). nih.gov

A primary mechanism by which NAC exerts its antioxidant effects is by serving as a precursor for the synthesis of glutathione (GSH). nih.govnih.govwikipedia.org Glutathione is a critical intracellular antioxidant that plays a key role in detoxifying harmful substances and neutralizing ROS. nih.govnih.gov It maintains the reduced state of protein thiol groups, which is essential for the proper function of many proteins. nih.gov

NAC is readily deacetylated within cells to yield L-cysteine, which is a rate-limiting substrate for the synthesis of GSH. nih.gov By providing a source of cysteine, NAC helps to replenish and maintain intracellular GSH levels, thereby enhancing the cell's capacity to counteract oxidative stress. nih.govnih.govnih.gov This indirect antioxidant mechanism is considered one of the most important functions of NAC. nih.gov

| Compound | Role in Glutathione Homeostasis | Mechanism |

|---|---|---|

| This compound (inferred from NAC) | Precursor for Glutathione Synthesis | Provides L-cysteine, a rate-limiting substrate for glutathione synthesis, thereby replenishing intracellular glutathione stores. nih.govwikipedia.org |

| N-acetylcysteine (NAC) | Precursor for Glutathione Synthesis | Readily deacetylated to L-cysteine, boosting the synthesis of glutathione. nih.govnih.gov |

The cellular redox environment is tightly regulated, with protein thiols (-SH) and disulfides (-S-S-) playing a crucial role. mdpi.com Oxidative stress can lead to the formation of disulfide bonds within or between proteins, altering their structure and function. acs.org

NAC can influence the thiol-disulfide balance by reducing disulfide bonds in proteins. researchgate.net This action helps to restore the native conformation and function of proteins that have been subjected to oxidative modification. huji.ac.il For example, NAC has been shown to regenerate the free thiol form of albumin's Cys34 residue, a major antioxidant in the plasma, by breaking the disulfide bond in its cysteinylated form. nih.gov This restores the antioxidant capacity of albumin. nih.govnih.gov The ability of NAC to act as a disulfide-breaking agent is a key aspect of its antioxidant and cytoprotective effects. nih.gov

Interaction with Intracellular Signaling Cascades

Beyond its direct and indirect antioxidant actions, this compound, as inferred from NAC, can modulate various intracellular signaling pathways that are critical in the cellular response to oxidative stress and inflammation.

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses. nih.govmdpi.com NAC has been shown to inhibit the activation of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.comnih.gov Oxidative or electrophilic stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE). mdpi.com NAC can activate the Nrf2 pathway, leading to the upregulation of protective enzymes. nih.gov There is evidence suggesting that Nrf2 activation can, in turn, suppress NF-κB signaling. mdpi.com

| Transcription Factor | Effect of NAC | Downstream Consequences |

|---|---|---|

| NF-κB | Inhibition of activation. nih.gov | Decreased expression of pro-inflammatory genes. |

| NRF2 | Activation of the pathway. nih.gov | Increased expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). mdpi.comnih.gov |

Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade involved in cell survival, growth, and proliferation. mdpi.com Recent studies suggest that NAC can influence this pathway. For instance, in a study on metabolic dysfunction-associated steatotic liver disease, NAC was found to enhance the phosphorylation of Akt, suggesting a modulatory role in this pathway. nih.gov

Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation. nih.gov The MAPK family includes c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). nih.gov NAC has been shown to inhibit the activation of JNK and p38 MAPK. nih.gov Conversely, NAC can promote cell survival by activating the ERK pathway. nih.govnih.gov Studies in rats with lung injury induced by fine particulate matter demonstrated that NAC could antagonize the activation of the MAPK pathway. nih.gov

Cellular Protective Effects and Pathways in Stress Conditions

This compound is understood to exert its cellular protective effects under conditions of stress primarily through mechanisms attributed to its parent compound, N-acetylcysteine (NAC). The cellular protective actions of NAC are multifaceted, involving direct interaction with reactive oxygen species (ROS), replenishment of endogenous antioxidant stores, and modulation of inflammatory pathways.

Research indicates that NAC's primary role as an antioxidant is linked to its function as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a critical intracellular antioxidant. nih.govmdpi.com By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize free radicals and defend against oxidative damage. mdpi.com

Furthermore, NAC exhibits direct antioxidant activity, with its free thiol group capable of reacting with and neutralizing various reactive oxygen and nitrogen species. nih.gov Studies have also shown that NAC can trigger the production of endogenous hydrogen sulfide (B99878) (H2S) and sulfane sulfur species within mitochondria, which are key mediators of its immediate antioxidative and cytoprotective effects. nih.gov

In addition to its antioxidant properties, NAC plays a significant role in modulating inflammatory responses to cellular stress. It has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes. nih.govmdpi.comnih.gov By suppressing NF-κB, NAC can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govdroracle.ai

Detailed Research Findings

Various studies have elucidated the specific cellular protective mechanisms of NAC in different stress models:

In models of chronic obstructive pulmonary disease (COPD), NAC has been observed to reduce the concentration of sputum ECP and Interleukin-8 (IL-8). mdpi.com It has also been shown to decrease serum IL-8 levels in COPD patients. mdpi.com

In response to sepsis in rat models, NAC administration led to a reduction in inflammatory biomarkers, including IL-6, TNF-α, and IL-10. mdpi.com

In vitro studies using lipopolysaccharide (LPS)-treated macrophages demonstrated that NAC could decrease the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α under conditions of mild oxidative stress. mdpi.com

Pretreatment with NAC in porcine small intestinal epithelial cells exposed to the mycotoxin zearalenone (B1683625) was found to mitigate oxidative damage and inhibit apoptosis. mdpi.com NAC achieved this by increasing the activities of the antioxidant enzymes glutathione peroxidase (Gpx) and glutathione reductase (GR), and reducing the production of ROS and malondialdehyde (MDA). mdpi.com

In the context of neuropathic pain, NAC has been shown to attenuate pain by inhibiting matrix metalloproteinases (MMP)-9 and MMP-2, which are involved in facilitating inflammatory cytokine maturation and neural inflammation. mdpi.com

The following interactive table summarizes the effects of NAC on various biomarkers in different stress conditions as reported in scientific literature.

| Stress Condition/Model | Biomarker | Effect of NAC | Reference |

|---|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Sputum ECP and Interleukin-8 (IL-8) | Reduced | mdpi.com |

| Chronic Obstructive Pulmonary Disease (COPD) | Serum IL-8 | Decreased | mdpi.com |

| Sepsis (in conscious rats) | IL-6, TNF-α, IL-10 | Reduced | mdpi.com |

| LPS-treated macrophages (in vitro) | IL-6, IL-1β, TNF-α | Reduced | mdpi.com |

| Zearalenone-induced stress in porcine intestinal cells | Glutathione peroxidase (Gpx) and Glutathione reductase (GR) | Increased activity | mdpi.com |

| Zearalenone-induced stress in porcine intestinal cells | Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) | Reduced production | mdpi.com |

| Neuropathic Pain | Matrix Metalloproteinases (MMP)-9 and MMP-2 | Inhibited | mdpi.com |

Advanced Analytical Strategies for the Characterization and Quantification of S 2 Carboxyethyl N Acetylcysteine

Liquid Chromatography-Based Separation Techniques

Liquid chromatography (LC) is the cornerstone of CEMA analysis, providing the necessary separation from other components in complex biological samples like urine and plasma. The choice of LC method depends on the specific requirements of the analysis, including desired sensitivity and the nature of the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of CEMA and related compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is effective for separating compounds based on their hydrophobicity.

Methodologies have been developed for the analysis of N-acetylcysteine (NAC) and its derivatives in various matrices, including biological samples and pharmaceutical formulations. nih.govinsights.bio For instance, a stability-indicating RP-HPLC method was developed to separate and quantify NAC and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bio This method employed a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA), demonstrating good linearity, accuracy, and precision. insights.bio

To enhance detection sensitivity, especially in biological samples where concentrations can be low, derivatization techniques are often employed. One such method involves pre-column derivatization with N-(1-pyrenyl)maleimide (NPM), which introduces a fluorescent tag to the NAC molecule, allowing for highly sensitive fluorescence detection. nih.govpsu.edu This approach has achieved a limit of quantitation of 32 nM in biological samples. nih.govpsu.edu

Table 1: Example of RP-HPLC Method Parameters for NAC Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | insights.bio |

| Mobile Phase | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | insights.bio |

| Flow Rate | 1.0 mL/min | insights.bio |

| Detection | UV at 212 nm | insights.bio |

| Injection Volume | 20 µL | insights.bio |

| Column Temp. | 25 °C | insights.bio |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

For highly polar metabolites like CEMA, which may have poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. This technique is adept at retaining and separating polar compounds.

While specific applications of HILIC for S-(2-Carboxyethyl)-N-acetylcysteine are not extensively detailed in the provided results, the analysis of structurally similar polar compounds benefits from this approach. The underlying principle involves partitioning the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This mechanism allows for the effective separation of compounds that are too polar for reversed-phase chromatography.

Ultra High Performance Liquid Chromatography Implementations

Ultra High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

UHPLC is frequently coupled with tandem mass spectrometry (MS/MS) for the analysis of biomarkers like CEMA. nih.gov The enhanced chromatographic efficiency of UHPLC leads to sharper and more resolved peaks, which in turn improves the sensitivity and specificity of the MS/MS detection. The use of stable isotope-labeled internal standards in UHPLC-MS/MS methods is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov

Mass Spectrometry Detection and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of CEMA in biological samples. Its high sensitivity and specificity allow for the detection of trace amounts of the analyte and provide structural information for unambiguous confirmation.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Bioanalysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like CEMA, as it allows them to be ionized directly from a liquid solution into the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI provides a powerful platform for bioanalysis.

In an ESI-MS/MS workflow, the analyte is first ionized and selected in the first mass analyzer. It is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, leading to very low detection limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of CEMA in biological matrices due to its high sensitivity and specificity.

Isotope-Labeled Internal Standards for Quantitative Analysis

For accurate quantification in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method. nih.govacanthusresearch.com A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). acanthusresearch.com

The ideal SIL-IS has a mass difference of at least 3 Da from the analyte to avoid isotopic crosstalk, is chemically identical, and therefore co-elutes with the analyte during chromatographic separation. This co-elution ensures that any matrix effects or variations in extraction efficiency or ionization response affect both the analyte and the internal standard equally. nih.govacanthusresearch.com The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification, providing highly accurate and precise results. For example, in the analysis of a related compound, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), an isotope-dilution HPLC-MS/MS method was developed to ensure accurate quantification in urine samples. nih.gov

Table 2: Key Considerations for Isotope-Labeled Internal Standards

| Feature | Importance | Reference |

|---|---|---|

| Label Stability | The isotopic label must be on a non-exchangeable position in the molecule to prevent its loss during sample processing. | acanthusresearch.com |

| Mass Difference | A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. | acanthusresearch.com |

| Isotopic Purity | The SIL-IS should be free from any unlabeled analyte to avoid interference and ensure accurate quantification. | acanthusresearch.com |

| Co-elution | The SIL-IS should have the same chromatographic retention time as the analyte to compensate for matrix effects. | nih.gov |

Spectroscopic and Colorimetric Approaches for Detection

Spectroscopic and colorimetric methods offer rapid and often cost-effective means for the detection of this compound. These approaches typically rely on the chemical properties of the molecule, such as the presence of the thiol group in its parent compound, N-acetylcysteine (NAC), or the formation of colored complexes.

UV-Vis spectrophotometry represents a fundamental spectroscopic technique for the analysis of N-acetylated cysteine derivatives. For instance, a UV spectrophotometric method for the determination of N-acetylcysteine in pharmaceutical formulations has been developed using 0.1N NaOH as a diluent, with maximum absorbance observed at 235 nm. bohrium.com This method demonstrated a high correlation coefficient (r² = 0.9992), indicating good linearity. bohrium.com While direct UV spectrophotometry can be prone to interferences from other molecules that absorb in the same wavelength range, its simplicity makes it a valuable tool for initial screening or in relatively clean sample matrices. opensciencepublications.com The UV spectrum of N-acetylcysteine cross-links has shown absorption maxima at approximately 234 nm and 300 nm. researchgate.net Studies on the reaction of NAC with cupric ions have also utilized UV/Vis absorption to detect intermediates with absorption maxima at 233 nm and 302 nm. nih.gov

Colorimetric assays provide an alternative and often more specific detection method. These assays typically involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. Several colorimetric methods have been developed for the parent compound, N-acetylcysteine. One such method involves the reaction of NAC with palladium(II) to form a yellow complex. nih.gov This reaction has been adapted for flow-injection analysis with spectrophotometric detection, offering a detection limit of 5.84 × 10⁻⁶ mol L⁻¹ and a linear range of 1.0 × 10⁻⁵ mol L⁻¹ to 6.0 × 10⁻⁴ mol L⁻¹. nih.gov

Another colorimetric approach is based on the coupling of N-acetylcysteine with 2,6-dichloroquinone-4-chlorimide (DCQ) in dimethylsulfoxide, which yields a yellow-colored product with an absorption maximum at 438 nm. researchgate.net This method has a reported linear range of 10-50 μg/mL and a limit of detection (LOD) of 0.769 μg/mL. researchgate.net A simple colorimetric method for the simultaneous determination of N-acetylcysteine and cysteine is based on the enzymatic hydrolysis of N-acetylcysteine to cysteine by acylase, followed by a specific colorimetric reaction for cysteine. nih.gov While the unhydrolyzed N-acetylcysteine shows a weak response, the significant enhancement after hydrolysis allows for its quantification. nih.gov

Furthermore, a spectrophotometric method for the determination of NAC is based on a coupled two-step redox and complexation reaction where Fe(III) is reduced to Fe(II) by NAC, and the subsequent complexation of Fe(II) with 2,4,6-tripyridyl-s-triazine (TPTZ) produces a colored complex. nih.gov This method has a detection limit of 0.14 μM and is linear in the concentration range of 1.0 μM to 100.0 μM. nih.gov The possibility of determining N-acetyl-L-cysteine based on its reaction with a Cu(II)-neocuproine complex has also been explored, yielding a yellow solution with an absorbance maximum at 450 nm and a linear dynamic range from 3.0 × 10⁻⁶ to 2.0 × 10⁻⁴ mol L⁻¹. researchgate.net

These spectroscopic and colorimetric methods, while often developed for N-acetylcysteine, provide a strong foundation for the development of similar assays for this compound, leveraging the shared structural motifs.

Interactive Data Table: Colorimetric Methods for N-Acetylcysteine

| Reagent | Chromophore | λmax (nm) | Linear Range | Limit of Detection (LOD) |

| Palladium(II) | Yellow Complex | - | 1.0 × 10⁻⁵ - 6.0 × 10⁻⁴ mol L⁻¹ | 5.84 × 10⁻⁶ mol L⁻¹ |

| 2,6-dichloroquinone-4-chlorimide (DCQ) | Yellow Product | 438 | 10 - 50 μg/mL | 0.769 μg/mL |

| Fe(III)/TPTZ | Fe(TPTZ)₂²⁺ Complex | 593 | 1.0 - 100.0 μM | 0.14 μM |

| Cu(II)-neocuproine | Yellow Complex | 450 | 3.0 × 10⁻⁶ - 2.0 × 10⁻⁴ mol L⁻¹ | - |

Methodological Validation in Biological Matrices (e.g., Urine, Plasma)

The validation of analytical methods is paramount to ensure the reliability and accuracy of quantitative data, especially when dealing with complex biological matrices such as urine and plasma. For this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high selectivity and sensitivity. The validation of these methods typically follows established guidelines and assesses several key parameters.

A robust LC-MS/MS method for the determination of total N-acetylcysteine in human plasma has been developed and validated. nih.govnih.gov This method demonstrated linearity over a range of 10-5000 ng/mL. nih.gov Another validated method for total NAC in human plasma had a concentration working range of 50 ng/mL to 1000 ng/mL, with a limit of quantitation (LOQ) of 50 ng/mL. nih.gov The intra- and inter-assay precision for this method were reported to be in the range of 8.7% to 13.4%, with an accuracy between -5.9% and 8.5%. nih.govresearchgate.net

To stabilize thiols like this compound in plasma, derivatization at the time of collection is often employed. For instance, a method for quantifying N-acetylcysteine amide (NACA) and its metabolite NAC in human plasma utilized 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) to derivatize free thiols. nih.gov This LC-MS/MS method had a linear range from 50 ng/mL to 50 μg/mL. nih.gov The inter-run mean bias and precision (%CV) were within ±5% for the free thiol method and within ±8.5% for the total thiol method, with demonstrated benchtop, freeze/thaw, and long-term stability. nih.gov

In urine, a validated rapid resolution liquid chromatography-electrospray ionization tandem mass spectrometry (RRLC-MS-MS) method was developed for the simultaneous quantification of N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA), which are structurally related to this compound. epa.gov The recovery rates for this method were between 98.2-106.0% for HEMA and 97.1-112.7% for CEMA. epa.gov The linear range was 0.5-100.0 ng/mL for CEMA and 0.2-40.0 ng/mL for HEMA. epa.gov

The validation of an analytical method for a uremic toxin, indoxyl sulfate, in various biological matrices also provides a relevant example of the rigorous testing required. This LC-MS/MS method demonstrated within-day and between-day precisions of ≤ 4.0% and ≤ 4.3%, respectively, and accuracies ranging from 97.7% to 107.3%. rug.nl The stability of the analyte was confirmed under various storage conditions, including at room temperature for 24 hours, after three freeze-thaw cycles, and for 2 months at -30°C. rug.nl

These examples of methodological validation for structurally similar compounds in plasma and urine provide a clear framework for the validation of analytical methods for this compound, ensuring the generation of high-quality, reliable data for clinical and research applications.

Interactive Data Table: Method Validation Parameters for Related Compounds in Biological Matrices

| Compound | Matrix | Method | Linear Range | Precision (%CV) | Accuracy/Recovery |

| N-acetylcysteine | Human Plasma | LC-MS/MS | 10 - 5000 ng/mL | - | - |

| N-acetylcysteine | Human Plasma | LC-MS/MS | 50 - 1000 ng/mL | 8.7 - 13.4 | -5.9 to 8.5% |

| NACA/NAC (total) | Human Plasma | LC-MS/MS | 50 ng/mL - 50 μg/mL | ≤ 8.5 | - |

| CEMA | Human Urine | RRLC-MS-MS | 0.5 - 100.0 ng/mL | - | 97.1 - 112.7% |

| HEMA | Human Urine | RRLC-MS-MS | 0.2 - 40.0 ng/mL | - | 98.2 - 106.0% |

| Indoxyl Sulfate | Plasma | LC-MS/MS | - | ≤ 4.3 (between-day) | 97.7 - 107.3% |

Biological Significance and Pre Clinical Investigation of S 2 Carboxyethyl N Acetylcysteine

Insights from In Vitro Cell Culture Models

In vitro studies using cell cultures are instrumental in elucidating the direct cellular and molecular effects of S-(2-Carboxyethyl)-N-acetylcysteine and its related compounds. These models allow for a detailed examination of its cytoprotective potential, metabolic influence, and interactions with various cellular processes.

Assessment of Cytoprotection and Apoptosis Modulation

The cytoprotective effects of S-(2-Carboxyethyl)-L-cysteine (β-CEC), the non-acetylated form of NAc-CE, have been investigated in renal tubular epithelial cells. In these studies, β-CEC demonstrated a capacity to protect cells from specific chemical insults. Notably, it was found to inhibit the cytotoxic stress induced by cisplatin, oxaliplatin, and copper oxide (CuO) nanoparticles. nih.gov This protective action is linked to the activation of the Nrf2 antioxidant pathway, a critical signaling cascade in the cellular defense against oxidative stress. nih.gov

While β-CEC itself was not found to be acutely cytotoxic, it did enhance the cytotoxic effects of certain heavy metals, including arsenic, cadmium, lead, and mercury. nih.gov This suggests a nuanced role in modulating cellular responses to different stressors. The cytoprotective effects of β-CEC were found to be comparable to those of S-carboxymethyl-l-cysteine (carbocisteine), a clinically used mucolytic and antioxidant drug. nih.gov

The broader family of N-acetylcysteine (NAC) compounds has been extensively studied for its role in apoptosis, or programmed cell death. NAC has been shown to protect against apoptosis through the modulation of group I metabotropic glutamate (B1630785) receptor activity. nih.govplos.org In some cellular contexts, NAC can promote the phosphorylation of ERK, a key signaling protein, and enhance protection from apoptosis induced by agents like staurosporine. nih.govplos.org Conversely, in other cell lines, high concentrations of NAC have been observed to induce apoptosis via a mitochondria-dependent pathway, involving the activation of caspase-9 and -3. nih.govresearchgate.net This dual role highlights the complexity of its effects on cell survival, which can be influenced by cell type and the specific cellular environment.

Table 1: In Vitro Cytoprotective and Apoptotic Effects of S-(2-Carboxyethyl)-L-cysteine (β-CEC) and N-acetylcysteine (NAC)

| Compound | Cell Model | Effect | Key Findings |

| S-(2-Carboxyethyl)-L-cysteine (β-CEC) | Renal Tubular Epithelial Cells | Cytoprotective | Inhibited cytotoxicity from cisplatin, oxaliplatin, and CuO nanoparticles; Activated the Nrf2 antioxidant pathway. nih.gov |

| S-(2-Carboxyethyl)-L-cysteine (β-CEC) | Renal Tubular Epithelial Cells | Pro-toxic | Enhanced cytotoxicity of arsenic, cadmium, lead, and mercury. nih.gov |

| N-acetylcysteine (NAC) | Glial C6 and MN9D cell lines | Anti-apoptotic | Protected against apoptosis by modulating group I metabotropic glutamate receptor activity. nih.govplos.org |

| N-acetylcysteine (NAC) | H9c2 cells | Pro-apoptotic | Induced apoptosis through the mitochondria-dependent pathway at high concentrations. nih.gov |

Effects on Cellular Metabolism and Energetics

Specific research on the effects of this compound on cellular metabolism and energetics is limited. However, studies on its parent compound, N-acetylcysteine (NAC), provide some insights. NAC is known to serve as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov When cellular glutathione levels are depleted, NAC can stimulate its synthesis in human umbilical endothelial cells in a dose-dependent manner. nih.gov

The synthesis of glutathione is an energy-dependent process, and by providing the cysteine substrate, NAC can indirectly support cellular energetic and metabolic homeostasis, particularly under conditions of oxidative stress. The tricarboxylic acid (TCA) cycle is central to cellular energy production through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. medchemexpress.com While direct links between this compound and the TCA cycle are not well-documented, the metabolic fate of related compounds suggests a potential for interaction with central carbon metabolism.

Interaction with Host-Pathogen Systems (e.g., Biofilm context)

There is a lack of specific data on the interaction of this compound with host-pathogen systems. However, extensive research on N-acetylcysteine (NAC) has demonstrated its significant effects on bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.

In vitro studies have shown that NAC can inhibit the formation of biofilms by various pathogens, disrupt pre-formed biofilms, and reduce bacterial viability within them. nih.gov This activity has been observed against a range of Gram-positive skin pathogens. nih.gov The ability of NAC to interfere with the biofilm matrix is a key aspect of its antimicrobial properties. These findings suggest that related compounds like this compound could potentially share similar anti-biofilm properties, although this requires direct investigation.

Table 2: Effects of N-acetylcysteine (NAC) on Bacterial Biofilms

| Pathogen Type | Effect on Biofilm | Reference |

| Various respiratory pathogens | Inhibition of formation and disruption of pre-formed biofilms. | nih.gov |

| Gram-positive skin pathogens | Inhibition of growth, adhesion, and biofilm formation. | nih.gov |

Modulation of Glycation Processes and Related Cellular Responses

In vitro experiments have demonstrated that NAC can suppress the generation of N(epsilon)-(carboxymethyl)lysine (CML), a major AGE, from proteins incubated in high glucose solutions. nih.gov This effect is attributed to the antioxidant properties of NAC, which can inhibit the oxidative processes that are crucial for AGE formation. This suggests that compounds with similar antioxidant capabilities, such as this compound, might also exert a protective effect against glycation-related cellular damage.

Findings from Animal Models of Disease and Exposure

Animal models provide a more complex biological system to study the in vivo effects of compounds like this compound, particularly in the context of detoxification of foreign substances.

Role in Detoxification of Xenobiotics in Animal Systems

This compound is a known terminal product of the metabolism of acrylate (B77674) esters, a class of chemicals used in the manufacturing of plastics and adhesives. The formation of this mercapturic acid is a key step in the detoxification of these xenobiotics. The process involves the conjugation of the acrylate ester with glutathione, followed by enzymatic processing to yield S-(2-Carboxyethyl)-L-cysteine, which is then acetylated to form NAc-CE. This process neutralizes the reactive nature of the acrylate esters, facilitating their excretion and preventing them from causing cellular damage.

Studies in animal models have shown that N-acetylcysteine (NAC) can enhance the detoxification of other xenobiotics. For instance, in shellfish exposed to the organophosphate pesticide fenitrothion, treatment with NAC accelerated the excretion of the toxin. nih.gov This was achieved by boosting the activity of glutathione S-transferase and inducing the synthesis and regeneration of glutathione. nih.gov These findings in animal models underscore the importance of the glutathione pathway in xenobiotic metabolism and highlight the potential of cysteine derivatives like this compound to play a role in these protective mechanisms.

Impact on Oxidative Stress and Inflammation in Organ Systems (e.g., Brain, Muscle)

N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and, subsequently, the primary intracellular antioxidant glutathione (GSH). nih.govnih.gov Its ability to replenish and maintain cellular GSH levels is central to its protective effects against oxidative stress and inflammation. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological process in many diseases. nih.gov NAC combats this by directly scavenging free radicals and by preventing the depletion of GSH, thereby protecting cells from oxidative damage. nih.gov

In the central nervous system, NAC demonstrates significant anti-inflammatory and neuroprotective effects. It can cross the blood-brain barrier and directly influence the brain's immune cells, the microglia. nih.gov Preclinical studies show that NAC can inhibit microglial activation and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com For instance, in animal models of cocaine-induced neurotoxicity, NAC treatment successfully mitigated microglial activation and neuroinflammation. mdpi.com Furthermore, in astrocyte cell cultures exposed to amyloid-β, a peptide associated with Alzheimer's disease, NAC was found to block endoplasmic reticulum stress and subsequent inflammatory responses. researchgate.net NAC also modulates the NF-κB signaling pathway, a critical regulator of genes involved in inflammatory and stress responses. nih.gov

The impact of NAC on muscle tissue is also an area of investigation. While its antioxidant properties are expected to be beneficial, some studies indicate its effects can be complex. One study on eccentric exercise-induced muscle damage found that NAC administration unexpectedly increased tissue damage and oxidative stress, suggesting that timing and context are crucial for its effects in muscle. nih.gov

The table below summarizes key preclinical findings on the impact of NAC on markers of oxidative stress and inflammation.

| Organ System | Model System | Key Findings | Reference |

| Brain | Rat Model of Chronic Stress | NAC exhibited antidepressant-like effects, restored serotonergic responses, and reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |

| Brain | Mouse Primary Microglia (in vitro) | NAC pretreatment restored mitochondrial and lysosomal function, reduced reactive oxygen species, and normalized markers of microglial activation (CD11b) following cocaine exposure. | mdpi.com |

| Brain | Rat Model of Alzheimer's Disease | Co-administration of NAC with rutin (B1680289) decreased brain oxidative stress markers, pro-inflammatory cytokines, and modulated the Nrf2 gene pathway. | researchgate.net |

| Brain | Cntnap2-/- Mouse Model of Autism | Systemic NAC treatment rescued cerebellar oxidative stress and inflammation, which was associated with improved microglia function. | biorxiv.org |

Influence on Neurological and Behavioral Phenotypes

The neuroprotective and modulatory effects of NAC extend to its influence on neurological functions and behavioral outcomes in various preclinical models of disease. Its ability to modulate glutamate homeostasis, reduce oxidative stress, and dampen neuroinflammation provides a strong basis for its investigation in neuropsychiatric and neurodegenerative disorders. nih.govnih.gov

In animal models of Autism Spectrum Disorder (ASD), NAC has shown promise in ameliorating core behavioral deficits. In a rat model where ASD-like behaviors were induced by prenatal exposure to valproic acid, NAC treatment successfully normalized deficits in social interaction. frontiersin.org Similarly, in a genetic mouse model of autism (Cntnap2-/- mice), systemic NAC administration rescued both motor and social impairments. biorxiv.org

NAC's potential as a therapeutic agent has also been explored in models of substance use disorder and depression. In studies involving cocaine exposure in mice, NAC not only reduced neuroinflammation but also alleviated associated behavioral abnormalities, including locomotor hyperactivity and anxiety-like behaviors. mdpi.com In a rat model of depression induced by chronic unpredictable mild stress, NAC demonstrated significant antidepressant-like effects, which were linked to its anti-inflammatory capabilities. nih.gov Research has also pointed towards a role for NAC in cognitive enhancement, with studies in healthy rats showing that its administration can improve memory performance in tasks like the Morris Water Maze. jnutraceutical.com

The table below details findings from preclinical studies on NAC's influence on behavior.

| Disease/Condition Model | Animal | Behavioral Outcome | Key Findings | Reference |

| Autism Spectrum Disorder | Valproic Acid-Exposed Rats | Sociability | NAC treatment normalized the reduced time spent with a stimulus animal, correcting the social deficit. | frontiersin.org |

| Autism Spectrum Disorder | Cntnap2-/- Mice | Social & Motor Behavior | NAC rescued motor and social impairments observed in the mutant mice. | biorxiv.org |

| Cocaine-Induced Neurotoxicity | C57BL/6N Mice | Locomotor & Anxiety Behavior | NAC alleviated cocaine-induced locomotor hyperactivity and anxiety-like behaviors. | mdpi.com |

| Depression | Chronic Stress-Exposed Rats | Depressive-like Behavior | NAC exhibited antidepressant-like effects, potentially mediated by its anti-inflammatory action. | nih.gov |

| Memory Enhancement | Albino Wistar Rats | Memory & Learning | NAC administration improved memory acquisition, retention, and consolidation in the Morris Water Maze test. | jnutraceutical.com |

Contributions to Metabolic Homeostasis in Diseased States

Chronic low-grade inflammation and oxidative stress are recognized as key drivers of metabolic diseases, including metabolic syndrome, obesity, and insulin (B600854) resistance. nih.govresearchgate.net NAC's ability to counter these processes makes it a compound of interest for restoring metabolic balance.

Preclinical studies provide strong evidence for NAC's beneficial effects on metabolic health. In a rat model of metabolic syndrome induced by a high-fructose diet, NAC administration protected against cardiovascular damage and helped alleviate the associated metabolic disorders. nih.gov A compelling study investigated the concept of "programmed" metabolic disease, where maternal diet impacts offspring health. figshare.com In this model, the offspring of mice fed a high-fat diet were prone to obesity and insulin resistance. However, when the mothers were given NAC during gestation and lactation, the offspring were protected from these metabolic consequences, showing normalized growth, reduced body fat, and improved glucose and insulin tolerance. figshare.com This was associated with reduced inflammation in the liver and fat tissue. figshare.com

The mechanisms for these effects are multifaceted. NAC has been shown to improve insulin sensitivity and reduce markers of systemic inflammation, such as high-sensitivity C-reactive protein (hsCRP), in patients with metabolic syndrome. nih.gov It is also proposed to support the function of bone marrow adipose tissue, which may help protect other cells from the toxic effects of excess lipids. researchgate.net These findings highlight NAC's potential to not only manage existing metabolic dysfunction but also to prevent its development when introduced at critical developmental stages. figshare.com

| Diseased State Model | Animal/Human Study | Key Metabolic Outcomes | Findings | Reference |

| Metabolic Syndrome | Fructose-Fed Rats | Metabolic Disorders, Cardiovascular Health | NAC alleviated metabolic disorders and showed a protective effect on aortic and cardiac tissues. | nih.gov |

| Programmed Metabolic Disease | Offspring of High-Fat Diet-Fed Mice | Obesity, Glucose/Insulin Tolerance | Maternal NAC supplementation prevented the onset of obesity and insulin resistance in the offspring. | figshare.com |

| Metabolic Syndrome | Human Clinical Trial | Insulin Resistance, Blood Pressure, Inflammation | NAC treatment for 6 weeks significantly decreased HOMA-IR (a marker of insulin resistance), systolic blood pressure, and hsCRP levels. | nih.gov |

Future Research Directions and Emerging Paradigms for S 2 Carboxyethyl N Acetylcysteine

Unraveling Novel Biological Functions and Pathways

While the precise biological functions of S-(2-Carboxyethyl)-N-acetylcysteine are still under investigation, research into structurally similar compounds offers clues to its potential roles. A closely related molecule, S-(1,2-dicarboxyethyl)cysteine (DCEC), has been shown to modulate cellular responses to stimuli. nih.gov For instance, in human neutrophils, DCEC, unlike its glutathione (B108866) conjugate S-(1,2-dicarboxyethyl)glutathione (DCEG), did not enhance N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide (B77818) generation. nih.gov However, both DCEG and DCEC were found to suppress superoxide generation induced by arachidonic acid in a concentration-dependent manner, with DCEG being the more potent of the two. nih.gov

Another related compound, S-(2-Carboxyethyl)-l-cysteine (β-CEC), is a naturally occurring non-proteinogenic amino acid found in certain legumes and can also be formed in the human body following exposure to environmental compounds like acrylonitrile (B1666552) or acrylamide (B121943). nih.gov Studies on β-CEC and its sulfoxide (B87167) (β-CECO) have explored their antioxidant potential. nih.gov While β-CEC showed some capacity to scavenge hydrogen peroxide, it was less effective than established antioxidants like glutathione and N-acetylcysteine. nih.gov Interestingly, both β-CEC and β-CECO demonstrated protective effects against oxidative DNA damage in a copper-catalyzed Fenton reaction system, suggesting a role as metal chelators. nih.gov

These findings suggest that this compound could participate in redox modulation and cellular defense mechanisms. Future research should aim to delineate the specific enzymatic pathways involved in its formation and degradation, and to identify its direct molecular targets. Understanding its interaction with signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are known to be modulated by NAC, will be a critical area of exploration. nih.gov

Development of Advanced Methodologies for In Vivo Profiling

The ability to accurately measure and track this compound in biological systems is paramount to understanding its in vivo behavior. Currently, specific and robust methods for the in vivo profiling of SCE-NAC are not well-established. However, methodologies developed for its parent compound, NAC, can provide a strong foundation.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are likely to be instrumental. nih.gov The development of hyperpolarized 13C MRI techniques for NAC offers a glimpse into the future of in vivo redox status monitoring. nih.gov This non-invasive method allows for the real-time tracking of NAC and its metabolic transformation, providing spatial and temporal information about its distribution and biochemical activity. nih.gov Adapting such innovative techniques for SCE-NAC would be a significant leap forward, enabling researchers to visualize its biodistribution and metabolic fate in living organisms.

Furthermore, the development of specific antibodies and immunoassays could provide high-throughput methods for quantifying SCE-NAC in various biological matrices like plasma, urine, and tissue samples. These tools would be invaluable for pharmacokinetic studies and for assessing its role as a potential biomarker.

Exploring Inter-Species Metabolic Differences

The metabolism of xenobiotics and endogenous compounds can vary significantly between species. While there is a lack of direct research on the inter-species metabolic differences of this compound, the metabolism of its precursor, NAC, has been studied in various animal models, primarily in rats and mice. nih.gov These studies have been crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which often involves deacetylation to cysteine and subsequent incorporation into glutathione. nih.gov

Future research should focus on comparative metabolic studies of SCE-NAC in different species, including rodents, non-human primates, and humans. Such studies would be essential to identify any species-specific metabolic pathways and to determine the most appropriate animal models for preclinical research. Understanding these differences is critical for translating findings from animal studies to human health and for accurately assessing the risks and benefits of exposure to parent compounds that lead to SCE-NAC formation.

Potential as a Biomarker for Environmental Exposure or Endogenous Conditions

The formation of mercapturic acids, which are N-acetylcysteine conjugates, is a well-established pathway for the detoxification of electrophilic compounds. This makes them valuable biomarkers of exposure. Indeed, S-(2-Carboxyethyl)-l-cysteine (β-CEC) has been detected in the urine of individuals exposed to acrylamide and acrylonitrile, highlighting its potential as a biomarker for exposure to these industrial chemicals. nih.gov

Given that this compound is a mercapturic acid derivative, it holds promise as a specific and sensitive biomarker for exposure to certain environmental toxins or for monitoring particular endogenous metabolic states. For instance, elevated levels of SCE-NAC in urine or blood could indicate exposure to specific electrophilic compounds that are detoxified via this pathway.

Furthermore, alterations in the levels of SCE-NAC could potentially reflect the status of endogenous metabolic pathways. For example, conditions associated with increased oxidative stress or alterations in cysteine and glutathione metabolism might lead to changes in the production of SCE-NAC. Systematic reviews and meta-analyses of clinical trials have shown that NAC supplementation can influence levels of inflammatory and oxidative stress biomarkers, such as C-reactive protein (CRP), interleukin-6 (IL-6), and malondialdehyde (MDA). nih.govnih.gov Investigating whether SCE-NAC levels correlate with these established biomarkers could open up new avenues for its use in clinical diagnostics.

Future research in this area will require the development of validated analytical methods for the routine measurement of SCE-NAC in human samples and the conduction of large-scale population studies to establish reference ranges and to associate its levels with specific health outcomes or exposures.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of S-(2-Carboxyethyl)-N-acetylcysteine in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for quantification and purity assessment. For example, reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves baseline separation of thiol-containing derivatives . Stability studies should include accelerated degradation tests under varying pH, temperature, and oxidative conditions (e.g., H2O2 exposure) to identify degradation products. Purity must be validated via non-aqueous titration and optical rotation measurements, as outlined in reagent specifications (e.g., >98.0% purity, specific rotation [α]D = -10° in 1M HCl) .

Q. How can researchers synthesize this compound with high reproducibility?

- Methodological Answer : A typical synthesis involves reacting L-cysteine with acrylic acid derivatives under nitrogen to prevent oxidation. The reaction is monitored via thin-layer chromatography (TLC) or <sup>1</sup>H NMR for thiol-acrylate conjugation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or solid-phase extraction ensures removal of unreacted precursors. Critical parameters include pH control (optimal range: 7.5–8.5) and reaction time (24–48 hours) to maximize yield .

Q. What protocols are recommended for quantifying this compound in biological matrices like urine or plasma?

- Methodological Answer : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C8 with ion-exchange groups) followed by LC-MS/MS is preferred for sensitivity and specificity. Internal standards like deuterated analogs (e.g., d3-S-(2-carboxyethyl)-N-acetylcysteine) correct for matrix effects. Calibration curves should span 0.1–100 µg/mL, with validation covering intra-/inter-day precision (<15% RSD) and recovery (>85%) .

Advanced Research Questions

Q. How can conflicting data on the oxidative stability of this compound in vitro versus in vivo be resolved?

- Methodological Answer : Discrepancies often arise from differences in redox environments (e.g., glutathione levels in vivo). To address this, use redox-sensitive fluorescent probes (e.g., roGFP) in cell-based assays to track real-time oxidation. Parallel in vitro experiments should mimic physiological conditions (e.g., 5 mM glutathione, 37°C, pH 7.4). Statistical tools like Bland-Altman analysis help quantify method agreement .

Q. What mechanistic studies elucidate the role of this compound in modulating NF-κB or PI3K/Akt pathways?

- Methodological Answer : CRISPR-Cas9 knockout models (e.g., NF1-deficient breast cancer cells) combined with phosphoproteomics can identify pathway interactions. For example, N-acetylcysteine (NAC) analogs restore alpelisib sensitivity in PI3Kα-resistant cells by compensating for NF1 loss, as shown via RNA-seq and Seahorse metabolic assays . Use inhibitors like LY294002 (PI3K) or siRNA knockdown to validate target engagement.

Q. How do researchers optimize experimental designs to distinguish direct antioxidant effects of this compound from its metabolic byproducts?

- Methodological Answer : Isotopic tracing with <sup>13</sup>C-labeled compounds tracks metabolic fate (e.g., conversion to glutathione). Use NAC-deficient cell lines (e.g., GCLC-knockout) to isolate direct effects. Pharmacokinetic studies in rodents with timed plasma/tissue sampling (0–24 hours post-dose) quantify parent compound versus metabolites .

Q. What strategies address batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99% L-form) and optimize reaction parameters via design-of-experiment (DoE) software. Use orthogonal analytical methods (e.g., chiral HPLC and circular dichroism) for batch validation .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported half-lives of this compound across species?

- Methodological Answer : Species-specific differences in renal reabsorption (e.g., OAT1/OAT3 transporter expression) affect pharmacokinetics. Conduct allometric scaling using body surface area and enzyme activity data. Cross-validate with in vitro hepatocyte models from human, rat, and mouse to predict in vivo clearance .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.